
2(3H)-Benzoxazolone, 3-(3-chloropropyl)-
概要
説明
2(3H)-Benzoxazolone, 3-(3-chloropropyl)- (2,3-dihydro-3-chloro-2-methyl-1H-benzoxazol-6-one) is a heterocyclic compound belonging to the benzoxazolone family of compounds. It is a colorless, crystalline solid that is soluble in water and other organic solvents. It is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds.
科学的研究の応用
Grafting onto Halloysite Nanotubes
The compound has been used in the grafting process onto Halloysite Nanotubes (HNTs) to create modified HNTs (HNTs-Cl) . The incorporation of chloro-silane onto HNTs surface creates HNTs-Cl, which has great chemical activity and is considered a good candidate as an active site that reacts with other active molecules .
Creation of New Materials
The grafted HNTs-Cl has great applications in chemical engineering and nanotechnology . It can react with other active molecules to create new materials with unique properties .
Optimization of Grafting Process
The compound has been used to optimize the grafting process under different experimental conditions . Parameters such as the dispersing media, the molar ratio of HNTs/CPTMS/H2O, refluxing time, and the type of catalyst were studied .
4. Use of Toluene as a Medium Toluene has been found to be the best medium for the grafting process of the compound onto HNTs . The best molar ratio of HNTs/CPTMS/H2O was found to be 1:1:3 .
5. Use of Triethylamine and Ammonium Hydroxide The addition of triethylamine (Et3N) and ammonium hydroxide (NH4OH) led to an increase in the degree of grafting of the compound onto the HNT’s surface .
Synthesis of Octakis (3-chloropropyl)octasilsesquioxane
The compound may be used in the synthesis of octakis (3-chloropropyl)octasilsesquioxane .
Silanization of Nanoparticles
The compound can be used to silanize a variety of nanoparticles like carbon nanotubes (CNT) and silica nanoparticles (SiO2) for different applications .
Development of Molecularly Imprinted Polymers
It can be used in the development of molecularly imprinted polymers for protein detection .
作用機序
Target of Action
Related compounds such as 3-chloropropyl isocyanate and (3-Chloropropyl)trimethoxysilane have been used in various chemical reactions, suggesting that they may interact with a variety of biological targets
Mode of Action
The mode of action of 2(3H)-Benzoxazolone, 3-(3-chloropropyl)- is currently unknown. Given its structural similarity to other chloropropyl compounds, it may interact with its targets through nucleophilic substitution . .
Biochemical Pathways
Related compounds such as tris(chloropropyl) phosphate (tcpp) have been found in environmental samples , suggesting that they may have widespread effects on various biochemical pathways
Pharmacokinetics
Related compounds such as 2-(3-chloropropyl)-2-methyl-1,3-dioxolane and 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one have been synthesized, suggesting that they may have similar pharmacokinetic properties
特性
IUPAC Name |
3-(3-chloropropyl)-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRABBWWLDWGYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434517 | |
| Record name | N-(3-chloropropyl)-2-benzoxazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Benzoxazolone, 3-(3-chloropropyl)- | |
CAS RN |
18845-22-2 | |
| Record name | N-(3-chloropropyl)-2-benzoxazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(1R)-1-phenylethyl]carbamate](/img/structure/B3048879.png)


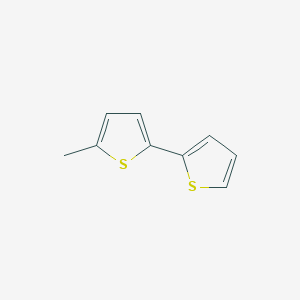
![2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-](/img/structure/B3048884.png)
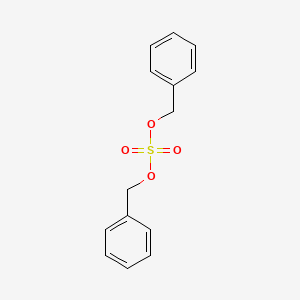
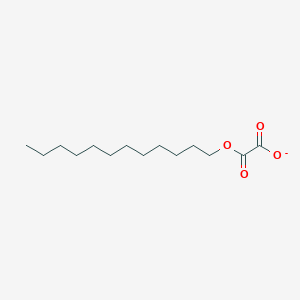
![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate](/img/structure/B3048892.png)
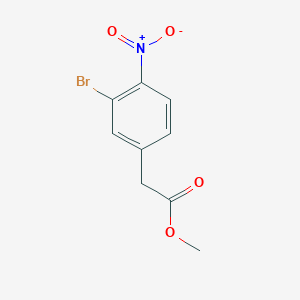
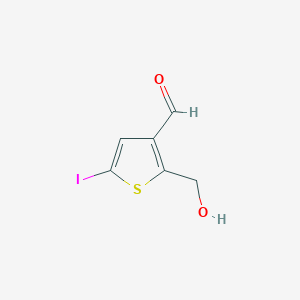
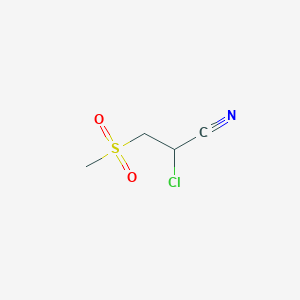
![3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3048899.png)
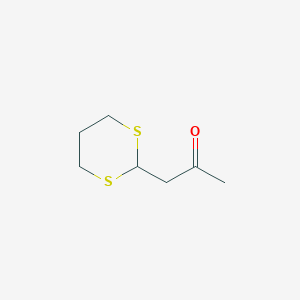
![[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B3048901.png)